molecular formula C9H12N2O2 B1499782 (R)-2-Amino-2-(4-methoxyphenyl)acetamide CAS No. 67412-96-8

(R)-2-Amino-2-(4-methoxyphenyl)acetamide

Cat. No. B1499782
CAS RN: 67412-96-8
M. Wt: 180.2 g/mol
InChI Key: TZADAWVLFGIAKY-MRVPVSSYSA-N
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Description

“®-2-Amino-2-(4-methoxyphenyl)acetamide” is a chemical compound. It is a member of acetamides and an aromatic ether . It is functionally related to a p-anisidine and a paracetamol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, biologically active aromatic sodium dithiocarbamates were synthesized by the reaction of amines (N-(4-methoxyphenyl)acetamide and N-phenylacetamide) with carbon disulfide in the presence of NaOH in ethanol at a temperature of 25°C .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-(4-methoxyphenyl)acetamide” can be analyzed using various spectroscopic techniques. For example, the structure of a similar compound, N-(4-methoxyphenyl)-2-chloroacetamide, was determined by IR, 1H-NMR, 13C-NMR and HR–MS spectroscopic data .


Chemical Reactions Analysis

The chemical reactions involving “®-2-Amino-2-(4-methoxyphenyl)acetamide” can be diverse in nature. For instance, metal-involving (i.e., metal-mediated and metal-catalyzed) reactions of oximes have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-2-(4-methoxyphenyl)acetamide” can be determined using various analytical techniques. For instance, a similar compound, C9H10ClNO2, was found to have a three-dimensional structure generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .

Scientific Research Applications

Pharmaceutical Drug Development

®-2-Amino-2-(4-methoxyphenyl)acetamide serves as a building block in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the development of compounds with potential therapeutic effects. For instance, derivatives of this compound have been explored for their antiviral and anti-inflammatory properties .

Anticancer Research

The indole moiety present in ®-2-Amino-2-(4-methoxyphenyl)acetamide is significant in cancer research. Indole derivatives are known to exhibit anticancer activities, and this compound can be used to synthesize new indole-based agents that may act as inhibitors for certain pathways involved in cancer cell proliferation .

Neuroprotective Agents

Research has indicated that indole derivatives can serve as neuroprotective agents. The compound could be used to synthesize new molecules that might protect nerve cells against damage, potentially leading to treatments for neurodegenerative diseases .

Anti-HIV Agents

Indole derivatives have shown promise as anti-HIV agents. By modifying the structure of ®-2-Amino-2-(4-methoxyphenyl)acetamide, researchers can create new compounds that may interfere with the life cycle of the HIV virus, offering a new avenue for anti-HIV drug development .

Antioxidant Applications

The compound’s ability to donate electrons can be harnessed in antioxidant applications. It could lead to the development of new antioxidants that protect cells from oxidative stress, which is implicated in various diseases .

Antimicrobial and Antitubercular Activities

®-2-Amino-2-(4-methoxyphenyl)acetamide derivatives can be synthesized to explore their antimicrobial and antitubercular activities. Such compounds could contribute to the creation of new antibiotics or treatments for tuberculosis .

Antidiabetic and Antimalarial Research

The compound’s derivatives may exhibit antidiabetic and antimalarial activities. This opens up research possibilities in creating new treatments for diabetes and malaria, two significant global health concerns .

Chemical Biology and Enzyme Inhibition

In chemical biology, ®-2-Amino-2-(4-methoxyphenyl)acetamide can be used to study enzyme-substrate interactions and to develop enzyme inhibitors. This can lead to a better understanding of disease mechanisms and the development of targeted therapies .

Future Directions

The future directions for the research on “®-2-Amino-2-(4-methoxyphenyl)acetamide” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, the development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and the study of their antiproliferative effects could be potential future directions .

properties

IUPAC Name

(2R)-2-amino-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZADAWVLFGIAKY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669809
Record name (2R)-2-Amino-2-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(4-methoxyphenyl)acetamide

CAS RN

67412-96-8
Record name (2R)-2-Amino-2-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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